molecular formula C7H11N5S B12449935 N-(4,6-dimethylpyrimidin-2-yl)hydrazinecarbothioamide

N-(4,6-dimethylpyrimidin-2-yl)hydrazinecarbothioamide

Cat. No.: B12449935
M. Wt: 197.26 g/mol
InChI Key: DRPFLYVALCGLJF-UHFFFAOYSA-N
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Description

3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea is a chemical compound with the molecular formula C7H11N5S. It is known for its unique structure, which includes a thiourea group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea typically involves the reaction of 4,6-dimethylpyrimidin-2-ylamine with an isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for 3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced thiourea compounds, and substituted pyrimidine derivatives .

Scientific Research Applications

3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it induces apoptosis by disrupting cellular processes and triggering cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea is unique due to its specific combination of amino and thiourea groups attached to the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N5S

Molecular Weight

197.26 g/mol

IUPAC Name

1-amino-3-(4,6-dimethylpyrimidin-2-yl)thiourea

InChI

InChI=1S/C7H11N5S/c1-4-3-5(2)10-6(9-4)11-7(13)12-8/h3H,8H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

DRPFLYVALCGLJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=S)NN)C

Origin of Product

United States

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